Hypocrellin b

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Hypocrellin B can be synthesized through submerged fermentation using the mycelia of Shiraia bambusicola . This method involves the cultivation of the fungi in a controlled environment to produce the compound in significant quantities.

Industrial Production Methods: Industrial production of this compound typically involves the use of submerged fermentation technology. This method is preferred due to its efficiency and scalability . The process includes optimizing fermentation conditions such as pH, temperature, and nutrient supply to maximize yield.

化学反応の分析

Types of Reactions: Hypocrellin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different photodynamic properties .

科学的研究の応用

Photodynamic Therapy

Mechanism of Action

Hypocrellin B operates through photodynamic therapy, which involves the activation of a photosensitizer by light to produce reactive oxygen species (ROS) that can induce cell death. This mechanism has been particularly effective in treating various cancers.

Case Study: Ovarian Cancer

A study demonstrated that photodynamic therapy using this compound significantly induced apoptosis in human ovarian cancer cells (HO-8910). The therapy increased early and late apoptotic rates to 16.40% and 24.67%, respectively, while inhibiting cell adhesion by 53.2% compared to controls .

Table 1: Effects of this compound on Cancer Cells

| Parameter | Control (%) | This compound Treatment (%) |

|---|---|---|

| Early Apoptotic Rate | 0 | 16.40 |

| Late Apoptotic Rate | 0 | 24.67 |

| Cell Adhesion Inhibition | 2.7 | 53.2 |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, albeit with varying efficacy levels.

Case Study: Antifungal Activity

Research indicates that this compound has moderate activity against Candida albicans, with an IC50 of 12.7 μg/ml, while hypocrellin A showed much higher potency with an IC50 of 0.65 μg/ml . This suggests potential applications in treating fungal infections.

Table 2: Antifungal Activity of Hypocrellins

| Compound | IC50 (μg/ml) | MIC (μg/ml) |

|---|---|---|

| Hypocrellin A | 0.65 ± 0.14 | 1.41 ± 0.22 |

| This compound | 12.7 ± 3.1 | Not reported |

Enhanced Tumor Targeting

Recent advancements have focused on improving the solubility and selectivity of this compound for tumor cells through nanotechnology.

Case Study: Nanocage Delivery System

A study developed this compound-apoferritin nanoparticles, which enhanced water solubility and tumor selectivity. These nanoparticles exhibited improved photodynamic activity against breast cancer cells (MDA-MB-231) due to increased intracellular uptake and ROS production .

Table 3: Comparison of Delivery Systems for this compound

| Delivery System | Size (nm) | Encapsulation Efficiency (%) | Photodynamic Activity |

|---|---|---|---|

| Free this compound | N/A | N/A | Baseline |

| This compound-Apoferritin NPs | ~12 | 85 | Enhanced |

Interaction with Biomolecules

Understanding the interaction of this compound with biomolecules is crucial for its application in therapeutic settings.

Case Study: Binding to Myoglobin

Spectroscopic studies revealed that this compound binds to myoglobin, quenching fluorescence and indicating its potential role in enzyme interactions within biological systems . This binding behavior suggests that this compound may influence metabolic pathways or cellular responses.

作用機序

The mechanism of action of Hypocrellin B involves its activation by light, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen . These ROS can induce cell death in targeted tissues, making this compound effective in photodynamic therapy . The compound primarily targets cellular mitochondria, leading to the collapse of mitochondrial membrane potential and subsequent cell death .

類似化合物との比較

- Hypocrellin A

- Hypocrellin C

- Hypocrellin D

- Shiraiachrome A

Comparison: Hypocrellin B stands out due to its unique photodynamic properties and low dark toxicity . Compared to other similar compounds, this compound has a broader visible absorption range and higher singlet oxygen quantum yield, making it more effective in photodynamic therapy .

This compound’s unique combination of properties makes it a valuable compound for various scientific and medical applications, distinguishing it from other perylenequinone derivatives .

生物活性

Hypocrellin B (HB) is a natural compound derived from the fungus Hypocrella bambusae, known for its diverse biological activities, particularly in photodynamic therapy (PDT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various therapeutic applications, and relevant research findings.

1. Photodynamic Therapy (PDT)

Mechanism of Action

this compound acts as a photosensitizer in PDT, a treatment modality that utilizes light to activate photosensitizing agents, leading to the generation of reactive oxygen species (ROS) that induce cell death in targeted tissues. The photodynamic action of HB is primarily effective against tumor cells and certain pathogens.

Research Findings

- Selective Cytotoxicity : A study demonstrated that HB could selectively kill high H2O2-expressing cancer cells upon irradiation with 660 nm light. The compound exhibited significant cytotoxicity against B16F10 melanoma cells while showing negligible effects on normal human lung fibroblast cells (WI-38) when not irradiated .

- Encapsulation Enhancements : Encapsulating HB in liposomes has been shown to enhance its delivery and phototoxicity, making it more effective in treating various cancers .

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens.

Antifungal Activity

- Efficacy Against Candida albicans : While hypocrellin A showed potent antifungal activity, HB displayed moderate activity against C. albicans, with an IC50 value of 12.7 μg/ml . This indicates that while it may not be as effective as its counterpart, it still possesses some antifungal potential.

- Other Pathogens : HB was found to have weak activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating limited broad-spectrum antimicrobial efficacy .

3. Antileishmanial Activity

In addition to its antifungal properties, this compound has been evaluated for its antileishmanial effects.

- Activity Against Leishmania donovani : this compound demonstrated moderate antileishmanial activity with an IC50 of 12.7 μg/ml, compared to the more potent hypocrellin A . This suggests potential use in treating leishmaniasis, although further studies are needed to confirm its efficacy and safety.

4. Case Studies and Applications

Several studies have explored the applications of this compound in clinical and experimental settings:

5. Challenges and Future Directions

Despite its promising biological activities, the application of this compound faces several challenges:

- Limited Efficacy : Its moderate effectiveness against certain pathogens necessitates further optimization of formulations and delivery methods to enhance its therapeutic potential.

- Toxicity Concerns : Research into the toxicity profiles of HB and its derivatives is crucial for ensuring patient safety during treatment.

特性

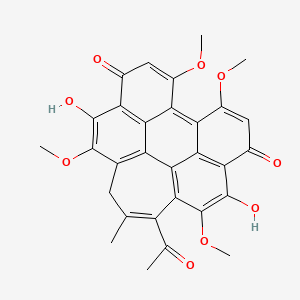

IUPAC Name |

12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXTMAIKRQSQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123940-54-5 |

Source

|

| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。